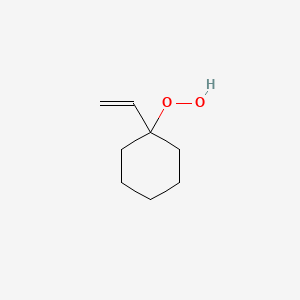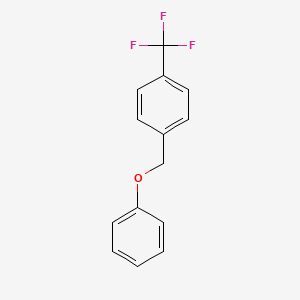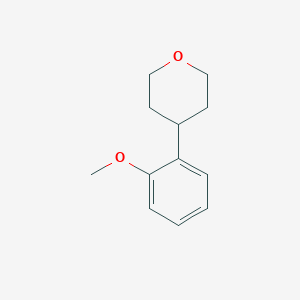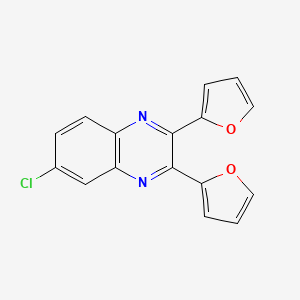
6-Chloro-2,3-bis(furan-2-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-di-2-furanylquinoxaline is a heterocyclic compound with the molecular formula C16H9ClN2O2 and a molecular weight of 296.71 g/mol . It is characterized by the presence of a quinoxaline core substituted with chloro and furanyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-di-2-furanylquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for 6-Chloro-2,3-di-2-furanylquinoxaline are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3-di-2-furanylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Aplicaciones Científicas De Investigación
6-Chloro-2,3-di-2-furanylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3-di-2-furanylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and furanyl substitutions.
2-Chloroquinoxaline: Similar structure but without the furanyl groups.
2,3-Difurylquinoxaline: Lacks the chloro substitution.
Uniqueness
6-Chloro-2,3-di-2-furanylquinoxaline is unique due to the combination of chloro and furanyl groups, which can enhance its reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C16H9ClN2O2 |
|---|---|
Peso molecular |
296.71 g/mol |
Nombre IUPAC |
6-chloro-2,3-bis(furan-2-yl)quinoxaline |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-6-11-12(9-10)19-16(14-4-2-8-21-14)15(18-11)13-3-1-7-20-13/h1-9H |
Clave InChI |
AZSPIZAAVSYQRM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





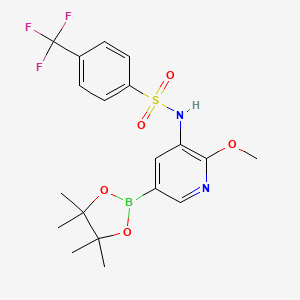
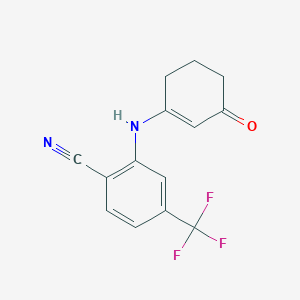

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
